Fidaxomicin (Standard)

CDI Recurrence Clinical Trial

Fidaxomicin is the only RNAP inhibitor targeting the bacterial 'switch region,' enabling selective C. difficile eradication without disrupting gut microbiome integrity. Clinically proven to reduce CDI recurrence vs. vancomycin, it inhibits sporulation at sub-MIC concentrations—critical for transmission models. Its distinct binding site makes it non-interchangeable with rifamycins. Essential for recurrence modeling, microbiome preservation studies, and pediatric/vulnerable population research where minimal systemic absorption is paramount.

Molecular Formula C52H74Cl2O18
Molecular Weight 1058.0 g/mol
Cat. No. B15564435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin (Standard)
Molecular FormulaC52H74Cl2O18
Molecular Weight1058.0 g/mol
Structural Identifiers
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
InChIKeyZVGNESXIJDCBKN-VUCVDCOISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fidaxomicin (Standard) for Scientific Research: Baseline Overview for Procurement and Selection


Fidaxomicin (FDX), also known as tiacumicin B or lipiarmycin A3, is an 18-membered narrow-spectrum macrocyclic antibiotic approved for the treatment of Clostridioides difficile infection (CDI) [1]. Its primary mechanism of action is the inhibition of bacterial RNA polymerase (RNAP) by binding to the 'switch region' of the enzyme, which prevents the opening of the DNA:RNA clamp required for transcription initiation [2]. This mode of action is distinct from that of other RNAP inhibitors such as rifamycins [3]. Fidaxomicin demonstrates potent and selective bactericidal activity against C. difficile, with minimal systemic absorption, allowing for high concentrations to be achieved locally in the gut [4].

Why Fidaxomicin Cannot Be Directly Substituted: Key Differentiators in Scientific Research


Fidaxomicin's unique profile—narrow-spectrum activity, distinct RNA polymerase binding site, and clinically demonstrated superiority in reducing CDI recurrence—renders it non-interchangeable with broad-spectrum alternatives like vancomycin, metronidazole, or other RNAP inhibitors like rifaximin [1]. Substituting fidaxomicin with a generic comparator in a research setting compromises experimental outcomes related to recurrence modeling, microbiome preservation, and resistance development studies [2]. The quantitative evidence outlined in Section 3 provides the empirical justification for selecting fidaxomicin over its closest analogs, directly impacting study design validity and translational relevance.

Fidaxomicin Evidence Guide: Quantifiable Differentiation vs. Vancomycin, Rifaximin, and Metronidazole


Superior Reduction in Clinical Recurrence of C. difficile Infection vs. Vancomycin

In a meta-analysis of two pivotal phase 3 trials (003 and 004) involving 1,164 adult patients, fidaxomicin demonstrated a 40% reduction in the composite endpoint of persistent diarrhea, recurrence, or death compared to vancomycin through day 40 [1]. The absolute reduction in CDI recurrence rate at 25 days post-treatment was 8.9% (fidaxomicin 13.3% vs. vancomycin 22.2%) [2]. This superior efficacy in preventing recurrence was also observed in pediatric patients, where the global cure rate was significantly higher for fidaxomicin (68.4%) compared to vancomycin (50.0%) at 30 days post-treatment [3].

CDI Recurrence Clinical Trial

Unique Inhibition of C. difficile Sporulation vs. Vancomycin, Metronidazole, and Rifaximin

At sub-minimum inhibitory concentrations (sub-MICs, 1/4× MIC), both fidaxomicin and its active metabolite OP-1118 effectively inhibited sporulation in C. difficile strains, including the epidemic NAP1/BI/027 strain. In contrast, vancomycin, metronidazole, and rifaximin, tested at similar sub-MICs, failed to inhibit sporulation; spore counts for these comparators increased to levels comparable with the no-drug control [1]. This inhibition was mechanistically linked to the suppression of mother cell-specific (spoIIID) and forespore-specific (spoIIR) sporulation genes, an effect not observed with vancomycin [1].

Sporulation Recurrence Mechanism of Action

Reduced Acquisition of Vancomycin-Resistant Enterococci (VRE) vs. Vancomycin

In a prospective sub-study of a phase 3 clinical trial, stool cultures from 301 patients with CDI revealed that fidaxomicin treatment was associated with significantly lower rates of acquisition of vancomycin-resistant enterococci (VRE) compared to vancomycin [1]. Among patients with negative VRE cultures at baseline, only 7% of fidaxomicin-treated patients acquired VRE during treatment, compared to 31% of vancomycin-treated patients (P < 0.001) [1]. Similarly, acquisition of Candida species was lower with fidaxomicin (19% vs. 29%, P = 0.03) [1].

VRE Microbiome Colonization

Lower Propensity for Spontaneous Resistance Development vs. Rifaximin

In vitro studies assessing spontaneous single-step resistance development in C. difficile revealed that fidaxomicin exhibits a significantly lower mutation frequency compared to rifaximin [1]. At 8× MIC, the mutation frequency for rifaximin ranged from 3.58 × 10⁻⁹ to 1.73 × 10⁻⁷, whereas for fidaxomicin, no mutants were recovered on plates containing 8× MIC, yielding frequencies consistently below the limit of detection (<1.41 × 10⁻⁹ to <3.58 × 10⁻⁹) across multiple strains [1]. Vancomycin showed similarly low frequencies [1].

Resistance RNA Polymerase Mutation Frequency

Preservation of Gut Microbiome Diversity vs. Vancomycin and Metronidazole

Fidaxomicin's narrow-spectrum activity, driven by its selective inhibition of C. difficile RNA polymerase, results in significantly less disruption of the gut microbiome compared to broad-spectrum agents [1]. In microbiome-humanized mouse models, fidaxomicin had a smaller negative impact on gut microbiome diversity compared to vancomycin and metronidazole [2]. This sparing effect on commensal bacteria is clinically manifested as reduced acquisition of VRE and Candida species [3] and is a key contributor to lower CDI recurrence rates.

Microbiome Narrow-Spectrum Diversity

Synergistic Interaction with Rifamycins via Distinct RNA Polymerase Binding Site

Checkerboard microdilution assays demonstrated that fidaxomicin acts synergistically with rifamycins (rifampin and rifaximin) against C. difficile, with fractional inhibitory concentration (FIC) indices of 0.25 and 0.29, respectively (FIC ≤ 0.5 indicates synergy) [1]. In contrast, fidaxomicin showed indifference with vancomycin (FIC index = 1) and with its own metabolite OP-1118 (FIC index = 1) [1]. This synergy arises because fidaxomicin inhibits an earlier step in transcription initiation (open promoter complex formation) than rifamycins, which block RNA transcript extension [1].

Synergy RNA Polymerase Combination Therapy

Fidaxomicin Applications: Recommended Scenarios Based on Quantitative Evidence


Preclinical Modeling of CDI Recurrence and Transmission Dynamics

Fidaxomicin is the optimal agent for in vitro and in vivo studies examining C. difficile sporulation and recurrence. Its unique ability to inhibit sporulation at sub-MIC concentrations [1] and its superior reduction of clinical recurrence [2] make it essential for experiments where sustained CDI resolution is the primary endpoint. Comparative studies using vancomycin would fail to capture the sporulation-inhibitory effect critical for transmission models.

Microbiome Preservation Studies and Colonization Resistance Assays

Researchers investigating the impact of antibiotic therapy on gut microbial ecology and colonization resistance should select fidaxomicin. Its narrow-spectrum activity, validated by reduced VRE acquisition [1] and preservation of microbiome diversity [2], provides a cleaner experimental system for isolating C. difficile-specific effects without the confounding variable of broad microbiome disruption.

Combination Therapy and Resistance Suppression Research

The demonstrated synergy between fidaxomicin and rifamycins [1] makes it a valuable tool for exploring novel combination regimens targeting RNA polymerase. Its low intrinsic resistance frequency [2] further supports its use in studies focused on preventing the emergence of drug-resistant C. difficile subpopulations.

Pediatric CDI and Special Population Pharmacodynamics

Given the validated efficacy and safety data in pediatric populations [1], fidaxomicin is the preferred compound for research involving children or other vulnerable patient groups where minimizing systemic absorption and microbiome disruption are paramount. Its well-characterized pharmacokinetic profile supports accurate dosing in translational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidaxomicin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.